N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide
Overview
Description
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a useful research compound. Its molecular formula is C19H29BrN2O3Si and its molecular weight is 441.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with complex molecular structures, including those with bromo, pyridinyl, and tert-butyldimethylsilyloxy groups, often focuses on synthesis methodologies, chemical properties, and potential as intermediates for further chemical transformations. For example, the synthesis of complex heterocyclic compounds can involve steps such as lithiation, which is critical for introducing functional groups at specific positions on the molecule. The lithiation of pyridine derivatives, for instance, has been explored to achieve regioselective functionalization, enabling the synthesis of more complex molecules (Smith et al., 2013).
Potential Biological Activity
Compounds containing pyridinyl and bromo moieties are often synthesized for their potential biological activities. For example, the design and synthesis of molecules targeting specific biological pathways or receptors are common. While not directly related, compounds such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide have been identified for their potential treatment of cognitive deficits in schizophrenia, highlighting the interest in similar frameworks for their biological activities (Wishka et al., 2006).
Material Science and Polymer Research
Additionally, chemical entities with tert-butyldimethylsilyloxy groups and related structural motifs are of interest in material science and polymer research. These compounds can serve as monomers or intermediates in the synthesis of polymers with unique properties, such as low dielectric constants, high thermal stability, and specific optical or electronic characteristics. For instance, polyimides derived from compounds with tert-butyl side groups have been synthesized for their low dielectric constant and high organosolubility, demonstrating the relevance of such chemical groups in the development of advanced materials (Chern & Tsai, 2008).
Properties
IUPAC Name |
N-[6-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O3Si/c1-18(2,3)17(23)22-15-13(20)10-21-14-9-12(25-16(14)15)11-24-26(7,8)19(4,5)6/h9-10H,11H2,1-8H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJJQICANHTYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1Br)C=C(O2)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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